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Compound of Interest

Compound Name: 4,5-Dibromo-2-furaldehyde

Cat. No.: B1269445

A comprehensive analysis of the spectroscopic characteristics of 4,5-Dibromo-2-furaldehyde
is presented in this technical guide, designed for researchers, scientists, and professionals in
drug development. This document provides a detailed overview of the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this
compound. Due to the limited availability of published experimental spectra in the public
domain, this guide focuses on predicted data derived from established spectroscopic principles
and comparison with analogous structures.

Spectroscopic Data Summary

The anticipated spectroscopic data for 4,5-Dibromo-2-furaldehyde (CAS No: 2433-85-4) are
summarized below. These values are predicted based on the molecular structure and typical
ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR)

The proton NMR spectrum is expected to show two signals corresponding to the aldehydic
proton and the furan ring proton.
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Predicted
Chemical Shift

(3, ppm)

Assignment Multiplicity

Coupling
Constant (J,
Hz)

Notes

Aldehyde proton
(-CHO)

9.5-10.0 Singlet (s)

N/A

Aldehydic
protons are
highly deshielded
and appear in
this characteristic
downfield

region[1].

Furan ring proton
(H-3)

72-75 Singlet (s)

N/A

The single proton
on the furan ring
is expected in
the aromatic
region. Its exact
shift is influenced
by the adjacent
aldehyde group
and bromine
atoms. Due to
the absence of
adjacent protons,
it will appear as a

singlet.

13C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum is predicted to display five distinct signals for the five carbon

atoms in the molecule.
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Predicted Chemical Shift (9,
ppm)

Assignment

Notes

Aldehyde carbonyl carbon

The carbonyl carbon of an

175-185 (c=0) aldehyde is typically found in
- this downfield region[1].
This carbon is deshielded due
] to its attachment to the
C2 (Carbon bearing the )
150 - 155 electronegative oxygen of the
aldehyde group) )
furan ring and the carbonyl
group.
C3 (Carbon bearing a This carbon is expected in the
120 - 125 _ o _
hydrogen atom) aromatic/olefinic region.
] ) The chemical shift is
C4 (Carbon bearing a bromine o
115-120 tom) influenced by the shielding
atom
effect of the bromine atom.
) ] Similar to C4, its chemical shift
C5 (Carbon bearing a bromine
110-115 is influenced by the attached

atom)

bromine.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the carbonyl and furan

ring vibrations.
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Predicted

Vibrational Mode Intensity Notes
Wavenumber (cm~?)

Characteristic C-H

C-H stretch ) )
2850 - 2950 Medium stretching of the
(aldehyde)
aldehyde group.
A strong absorption in
this region is
C=0 stretch o
1680 - 1710 Strong indicative of a
(carbonyl) )
conjugated
aldehyde[1].
C=C stretch (furan ) Aromatic ring
1550 - 1600 ) Medium ) o
ring) stretching vibrations.
Characteristic
C-O-C stretch (furan stretching of the ether
1000 - 1200 ) Strong ) o
ring) linkage within the
furan ring.
) Carbon-bromine bond
600 - 800 C-Br stretch Medium-Strong

stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of
two bromine atoms. Bromine has two major isotopes, 7°Br and 81Br, in an approximate 1:1 ratio.
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m/z (mass-to-charge ratio) Assignment Notes

The presence of two bromine
atoms will result in a
) characteristic M, M+2, and
252, 254, 256 [M]* (Molecular ion) )
M+4 pattern with an
approximate intensity ratio of

1:2:1.

Fragment corresponding to the
293 225 227 IM-CHOJ* loss of the formyl group (CHO).
’ ’ The 1:2:1 isotopic pattern will

be retained.

Fragment resulting from the
174. 176 MBI loss of one bromine atom. A
: -Br
1:1 isotopic pattern is

expected.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4,5-Dibromo-2-furaldehyde in 0.6-
0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). The use of a solvent with a
known residual peak is recommended for referencing (e.g., CHCIs at 7.26 ppm for *H NMR
and 77.16 ppm for 13C NMR). Add a small amount of an internal standard, such as
tetramethylsilane (TMS), for chemical shift calibration (& = 0.00 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher)
equipped with a broadband probe.

e 1H NMR Acquisition:
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o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and
a relaxation delay of 1-5 seconds.

o Signal-to-noise ratio can be improved by acquiring multiple scans (e.g., 8-16).

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Alarger number of scans (e.g., 128-1024 or more) is typically required due to the low
natural abundance of *3C.

o Use a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-
5 seconds.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline corrections should be performed. Integrate the peaks in the
'H NMR spectrum to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder
and press it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
« Data Acquisition:

o Record a background spectrum of the empty sample compartment (or clean ATR crystal).
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o Place the sample in the spectrometer and record the sample spectrum.
o Typically, data is collected over a range of 4000 to 400 cm~1* with a resolution of 4 cm~1.

o Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

o Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm~1).

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electron lonization (EI) or Electrospray lonization (ESI).

o Data Acquisition:

o EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion
source where it is bombarded with a beam of electrons (typically 70 eV).

o ESI-MS: Infuse the sample solution directly into the ESI source.

o Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-
500).

o Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragmentation patterns. The isotopic distribution pattern is crucial for identifying
the presence of bromine.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4,5-Dibromo-2-furaldehyde.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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